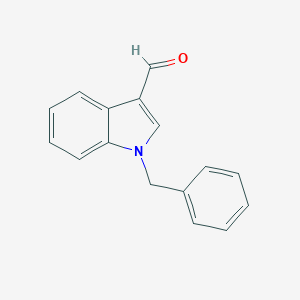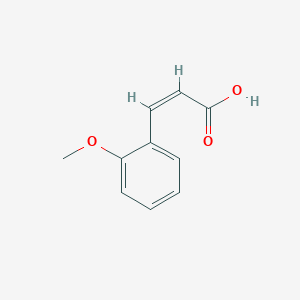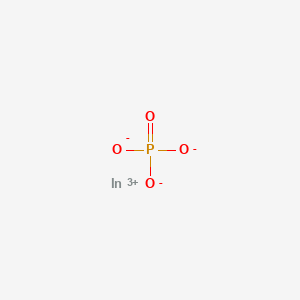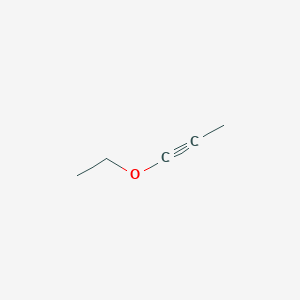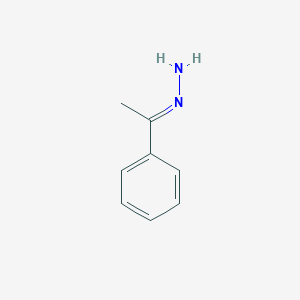
1-Phenylethan-1-one hydrazone
カタログ番号 B078139
CAS番号:
13466-30-3
分子量: 134.18 g/mol
InChIキー: LEXOZHHIDPMMAC-JXMROGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
1-Phenylethan-1-one hydrazone is a chemical compound with the molecular formula C8H10N2 . It is commonly used in organic synthesis as a reagent for the determination of carbonyl compounds . It is a hydrazone derivative of acetophenone and is often used as a reagent for qualitative analysis of carbonyl compounds .
Synthesis Analysis
The synthesis of hydrazones, including 1-Phenylethan-1-one hydrazone, is achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular structure of 1-Phenylethan-1-one hydrazone can be represented by the formula C8H10N2 . The average mass is 134.178 Da and the monoisotopic mass is 134.084396 Da .特性
CAS番号 |
13466-30-3 |
|---|---|
製品名 |
1-Phenylethan-1-one hydrazone |
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
(E)-1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |
InChIキー |
LEXOZHHIDPMMAC-JXMROGBWSA-N |
異性体SMILES |
C/C(=N\N)/C1=CC=CC=C1 |
SMILES |
CC(=NN)C1=CC=CC=C1 |
正規SMILES |
CC(=NN)C1=CC=CC=C1 |
その他のCAS番号 |
13466-30-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 300 mL of methanol and cooled to 0° C. Barium oxide (8.4 g, 55 mmol) was added portion-wise with exotherm. The reaction was cooled again to 0° C., and hydrazine monohydrate (54.6 g, 1.09 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which benzaldehyde (131.5 g, 1.09 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8° C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. The remaining concentrate was distilled at ca. 1 torr and the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.65 (m, 2H), 7.35 (m, 3H), 5.37 (br, 2H), 2.13 (s, 3H). During the distillation, a bright yellow solid of N,N′-bis-(1-phenyl-ethylidene)-hydrazine appeared in the distillation vessel. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.95 (m, 4H), 7.45 (m, 6H), 2.32 (s, 6H).




[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Synthesis routes and methods II
Procedure details


acetophenone (2.0 g, 16 mmol) is diluted in 16 ml of absolute ethanol and then hydrazine (2.3 ml, 48 mmol) is added. The mixture is heated to reflux temperature. After 2 h, the solvent is evaporated and the residue is taken up in ether (150 ml). The medium is washed with water (100 ml). After drying over Na2SO4, the ether is evaporated off. A pale yellow oil (1.5 g, 11 mmol, 69%) is obtained.



Name
Yield
69%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

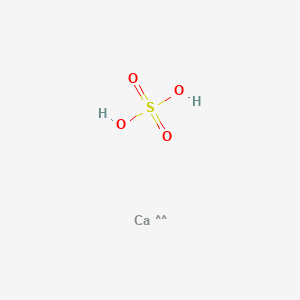
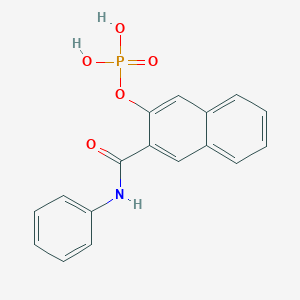
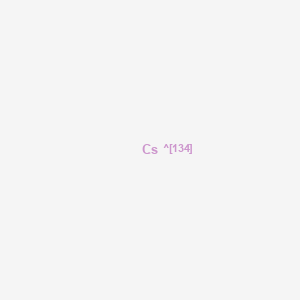
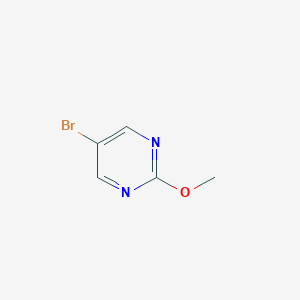
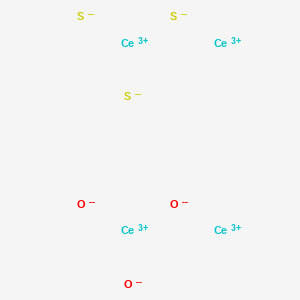
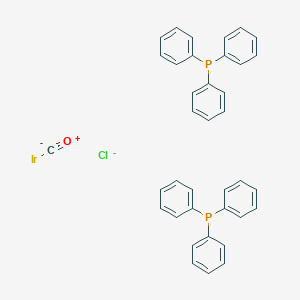

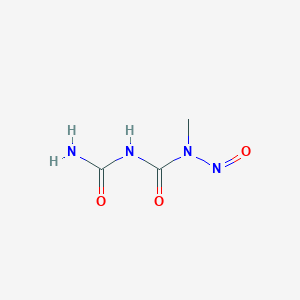
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
